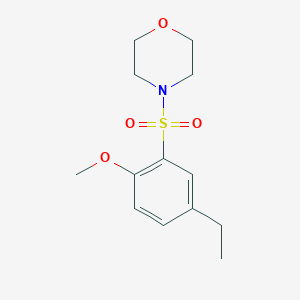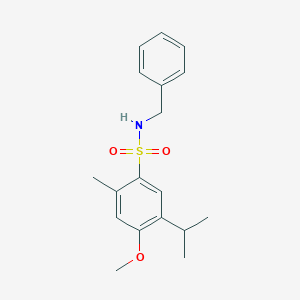
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine is a chemical compound that belongs to the class of sulfonylmorpholines. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the reduction of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine can have several biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. Additionally, it has been shown to induce cell death in cancer cells by activating certain pathways that lead to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine in lab experiments is its unique chemical properties. It has been shown to have a high degree of solubility in water, which makes it easy to work with in aqueous solutions. Additionally, it has been shown to have a low toxicity profile, which makes it safe to use in lab experiments. However, one of the main limitations of using 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine. One area of research is the development of new synthetic methods that can produce the compound in a more cost-effective manner. Additionally, there is ongoing research into the potential use of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, there is ongoing research into the mechanism of action of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine, which could lead to the development of new therapeutic agents with similar properties.
Synthesemethoden
The synthesis of 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine involves the reaction of 5-ethyl-2-methoxyphenylamine with chlorosulfonyl isocyanate in the presence of a base. The resulting product is then treated with morpholine to form 4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine. This synthesis method has been reported in several scientific publications and is considered reliable.
Wissenschaftliche Forschungsanwendungen
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine has been used in scientific research for its potential as a therapeutic agent for several diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(5-ethyl-2-methoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-11-4-5-12(17-2)13(10-11)19(15,16)14-6-8-18-9-7-14/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKAMWNRKYUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B479373.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-benzylacetamide](/img/structure/B479458.png)

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)
![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)
